4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
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Overview
Description
4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Sulfonamidation: The attachment of the sulfonamide group to the benzene ring.
A common synthetic route involves the reaction of 4-bromophenyl methyl sulfone with benzene sulfonamide in the presence of copper (I) iodide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Copper (I) Iodide: Used as a catalyst in coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various N-aryl sulfonamides .
Scientific Research Applications
4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of antimicrobial agents.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-3-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and sulfonamide groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-bromo-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S/c1-15-6-5-12-17(13,14)8-3-4-9(11)10(7-8)16-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNNORAKSIMADS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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